

Safe laboratory handling and disposal procedures for Astressin.

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Compound of Interest

Compound Name: Astressin

Cat. No.: B1632008

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Application Notes and Protocols for Astressin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and disposal of **Astressin**, a potent corticotropin-releasing factor (CRF) receptor antagonist. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and generating reliable experimental data.

Product Information

Property	Value	Reference
Molecular Formula	C ₁₆₁ H ₂₆₉ N ₄₉ O ₄₂	[1]
Molecular Weight	3563.16 g/mol	[1]
Appearance	White to off-white solid	[1]
CAS Number	170809-51-5	[1]
Purity	≥95% (HPLC)	
Solubility	Soluble in sterile water or 0.1% acetic acid.	[2]

Safe Handling and Personal Protective Equipment (PPE)

Astressin is a peptide and should be handled in a controlled laboratory environment.^[3] Standard safe laboratory practices should be followed to avoid contamination and exposure.

- Engineering Controls: Handle **Astressin** in a well-ventilated area, preferably in a chemical fume hood or a biological safety cabinet, especially when handling the lyophilized powder.
- Personal Protective Equipment (PPE):
 - Gloves: Wear nitrile or latex gloves at all times to prevent skin contact.^[3]
 - Lab Coat: A clean lab coat should be worn to protect personal clothing.^[3]
 - Eye Protection: Use safety glasses or goggles to prevent eye exposure.^[3]
- Hygiene: Avoid inhalation of the powder. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Stability

Proper storage is critical to maintain the stability and activity of **Astressin**.

Form	Storage Temperature	Duration	Notes	Reference
Lyophilized Powder	-20°C	Short-term (weeks to months)	Store away from heat, light, and moisture.	[2][4]
-80°C	Long-term (up to 2 years)	For optimal stability.	[1]	
Stock Solution	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	[1]
-80°C	Up to 6 months	Recommended for long-term solution storage.	[1]	

Important Considerations:

- Before opening, allow the vial of lyophilized **Astressin** to equilibrate to room temperature in a desiccator to prevent condensation of moisture.[2][4]
- For sequences containing cysteine, methionine, or tryptophan, it is recommended to purge the vial with an inert gas like nitrogen or argon to minimize oxidation.[2]
- Avoid repeated freeze-thaw cycles as this can degrade the peptide.[2][3] It is best practice to aliquot the stock solution into single-use volumes.

Disposal Procedures

Astressin is not classified as a hazardous chemical. However, all chemical waste should be disposed of responsibly in accordance with institutional and local regulations.

- Unused Solutions: For small quantities of unused **Astressin** solutions, disposal down the sanitary sewer with copious amounts of water is generally acceptable for non-hazardous chemical waste.[5][6][7]

- **Solid Waste:** Empty vials and containers that are free of liquid residue can typically be disposed of in the regular trash.^[5] It is good practice to deface the label to prevent misidentification.
- **Contaminated Materials:** Any materials, such as pipette tips and tubes, that have come into contact with **Astressin** should be disposed of in the appropriate laboratory waste stream.
- **Institutional Guidelines:** Always consult and adhere to your institution's specific guidelines for chemical waste disposal.

Experimental Protocols

Preparation of Astressin Stock Solution (1 mM)

- **Calculate the required mass:** Based on the molecular weight of **Astressin** (3563.16 g/mol), calculate the mass needed for your desired volume and concentration. For example, for 1 mL of a 1 mM stock solution, you would need 3.56 mg of **Astressin**.
- **Equilibrate:** Allow the vial of lyophilized **Astressin** to warm to room temperature in a desiccator.
- **Reconstitution:** Add the appropriate volume of sterile, distilled water or 0.1% acetic acid to the vial.^[2] For a 1 mM stock, dissolve 3.56 mg in 1 mL of solvent.
- **Mixing:** Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause degradation.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term or -80°C for long-term storage.^[1]

In Vitro Assay: CRF Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of **Astressin** for CRF receptors (CRFR1 and CRFR2).

Materials:

- Cell membranes prepared from cells expressing either human CRFR1 or CRFR2.
- Radiolabeled CRF (e.g., [125 I]-Tyr⁰-CRF).
- **Astressin**.
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- In a 96-well plate, add 50 μ L of binding buffer to each well.
- Add 50 μ L of varying concentrations of **Astressin** (e.g., 10^{-12} M to 10^{-6} M) to the appropriate wells.
- Add 50 μ L of radiolabeled CRF at a final concentration equal to its K_d.
- Add 50 μ L of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 μ g).
- Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

- Analyze the data to determine the IC₅₀ value of **Astressin**, which can then be used to calculate its binding affinity (K_i). **Astressin** has a reported high affinity for the pituitary CRF receptor with a K_i of 2 nM.[1]

In Vivo Administration in Rodents

This protocol is a general guideline for the administration of **Astressin** to rats, based on published studies.[1][8]

Materials:

- **Astressin**.
- Sterile, apyrogenic water.
- Phosphate buffer (0.04 M, pH 7.4) containing 0.1% bovine serum albumin (BSA) and 0.01% ascorbic acid.
- Syringes and needles appropriate for the route of administration.

Procedure:

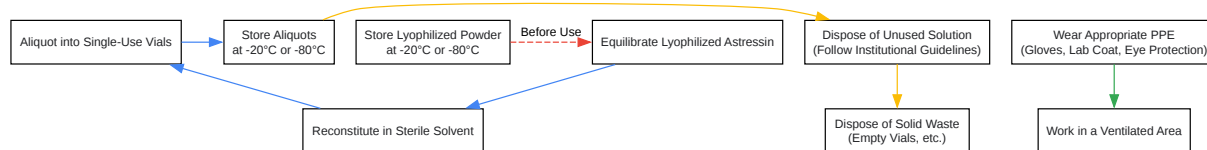
- Preparation of Injection Solution:
 - Dissolve the required amount of **Astressin** in a small volume of sterile, apyrogenic water.
 - Adjust the pH to 7.0.
 - Make further dilutions in the phosphate buffer containing BSA and ascorbic acid to the final desired concentration. Doses as low as 30 µg/kg have been shown to be effective.[1]
- Administration:
 - Intravenous (i.v.) injection: For studies investigating systemic effects, administer the prepared **Astressin** solution via a tail vein or other appropriate vessel.
 - Intracerebroventricular (i.c.v.) injection: For studies targeting central CRF receptors, administer **Astressin** directly into the cerebral ventricles using a stereotaxic apparatus.

Doses in the range of 1-10 μg have been used.[8]

- Post-administration Monitoring: Observe the animals for any behavioral or physiological changes according to the experimental design.

Visualizations

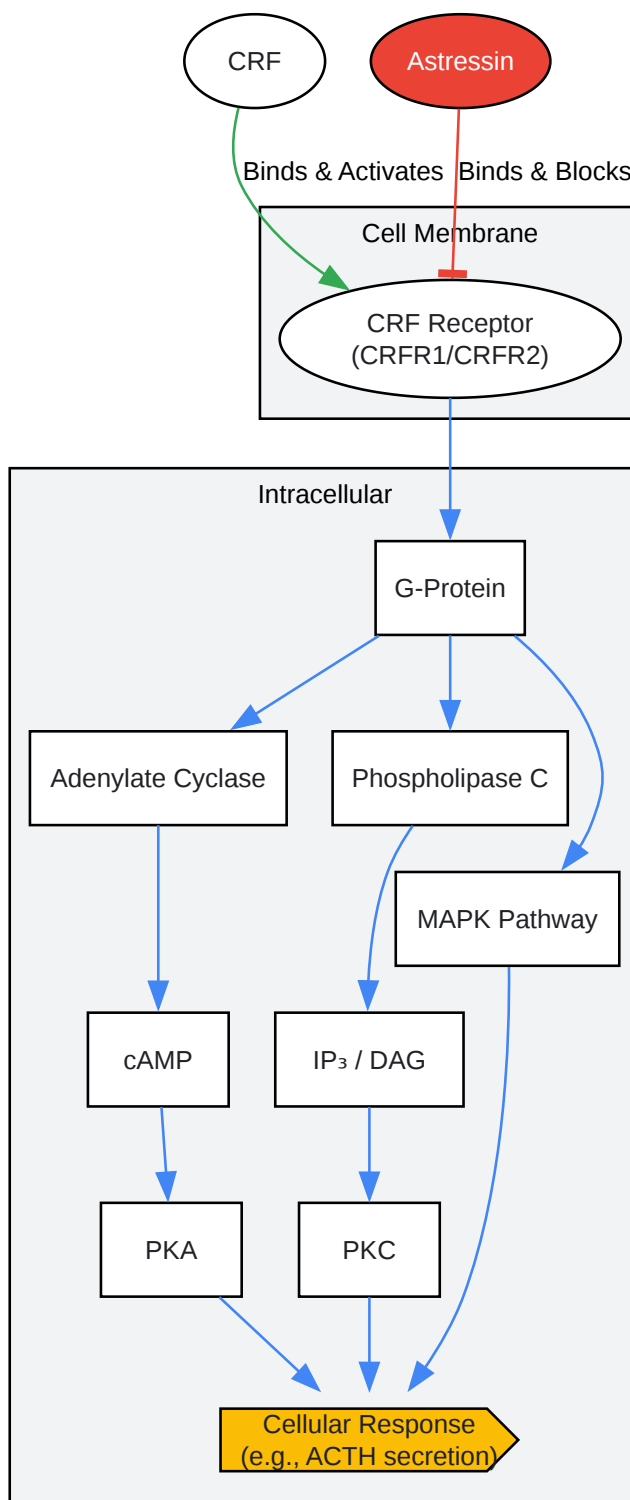
Experimental Workflow



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Caption: Workflow for safe handling, preparation, storage, and disposal of **Astressin**.

Astressin Mechanism of Action: CRF Receptor Antagonism



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Caption: **Astressin** competitively antagonizes CRF receptors, blocking downstream signaling.

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